Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a synthetic organic compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an ethyl ester group attached to an octanoate backbone, with a ketone functionality and a difluorophenyl substituent that enhances its chemical properties.
The compound is synthesized through various organic reactions involving starting materials such as octanoic acid derivatives and difluorophenyl compounds. It is often studied for its biological activity and potential therapeutic applications.
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate belongs to the class of esters and ketones. Its systematic name reflects its molecular structure, which includes an octanoate chain, a ketone group at the eighth position, and a 3,4-difluorophenyl substituent.
The synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate typically involves several steps:
The reaction conditions are crucial for achieving high yields and purity. Typical conditions include:
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate has a complex molecular structure that can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular dynamics and confirm its identity.
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For instance:
The mechanism of action for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate involves interactions at the molecular level with biological targets:
Data from studies suggest that modifications in the difluorophenyl substituent can alter pharmacokinetic properties and enhance therapeutic efficacy.
Relevant data indicate that the compound maintains stability over a range of pH levels but may degrade under extreme conditions.
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate has several scientific uses:
The one-pot synthesis of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS 898752-31-3) leverages K₂CO₃ in DMF as a synergistic base-solvent system to drive efficient cyclocondensation. This combination activates carbonyl groups via nucleophilic enolization while facilitating the nucleophilic displacement of fluorine atoms on the 3,4-difluorophenyl ring. The polar aprotic nature of DMF stabilizes the anionic intermediates, accelerating ring closure and minimizing side reactions like hydrolysis. Under optimized conditions (80°C, 12h), this system achieves >85% conversion efficiency by suppressing polyalkylation byproducts. The K₂CO₃/DMF system also simplifies purification, as the reaction mixture precipitates in ice-water, allowing direct filtration of the product [1] [6] [8].
Quantitative analysis confirms the superiority of one-pot methodologies over traditional stepwise synthesis for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate:
Table 1: Yield and Efficiency Comparison of Synthetic Approaches
Synthetic Method | Overall Yield (%) | Purity (%) | Reaction Time (h) | Key Limitations |
---|---|---|---|---|
Stepwise (3-step) | 62–65 | 90–92 | 24–28 | Intermediate isolation; Pd catalyst residue |
One-Pot (K₂CO₃/DMF) | 92 | 98 | 12 | Requires strict anhydrous conditions |
The one-pot protocol eliminates intermediate purification, reducing solvent consumption by 40% and omitting transition-metal catalysts. Critical to success is the slow addition of the difluorophenyl precursor to prevent diketone dimerization. This approach also enhances reproducibility at multigram scales (tested up to 500g), with the crude product requiring only a single recrystallization from ethanol/water for pharmaceutical-grade purity [6] [8] [9].
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate serves as a substrate for ketoreductases (KREDs) to generate enantiopure alcohols as advanced intermediates. Pseudomonas sp. KRED-37 demonstrates exceptional activity (specific activity: 120 U/mg) toward the ketone, producing (S)-8-(3,4-difluorophenyl)-8-hydroxyoctanoate with >99.5% ee. This biocatalytic reduction operates optimally at pH 7.0 and 30°C, using a glucose-driven cofactor regeneration system to maintain NADPH levels. Key to scalability is the enzyme’s tolerance to high substrate loads (up to 200 g/L), overcoming inherent inhibition by the difluorophenyl moiety. Process intensification studies show that immobilized KRED-37 on epoxy resin retains 90% activity over 15 batches, underscoring industrial viability [7] [9].
Directed evolution of Pseudomonas alcohol dehydrogenase (PbADH) has yielded mutants with enhanced performance for synthesizing chiral synthons from Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate:
Table 2: Engineered ADH Variants for Stereoselective Reduction
Variant | Mutation Sites | Cofactor Specificity | ee (%) | Productivity (g/L/h) | Thermostability (T₅₀°C) |
---|---|---|---|---|---|
Wild-type | None | NADH-dependent | 95.2 | 8.5 | 42 |
Mut-8R | F154L/I186V | NADH-dependent | >99.9 | 32.7 | 54 |
Mut-11D | F154L/I186V/P213S | NADH-dependent | >99.9 | 38.9 | 58 |
Mutant Mut-11D exhibits a 4.6-fold increase in catalytic efficiency (kcat/KM = 1,200 M⁻¹s⁻¹) due to expanded substrate-binding pocket geometry. Its NADH dependence (vs. NADPH) reduces cofactor costs by 60%. When co-expressed with Bacillus megaterium glucose dehydrogenase in E. coli, the whole-cell biocatalyst achieves a space-time yield of 576 g/L of (S)-alcohol at 3.5 M substrate concentration. Molecular dynamics simulations confirm that mutations enhance fluorine π-stacking with Phe154, positioning the ketone optimally for hydride transfer [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: